molecular formula C19H21N B14633013 Pyrrolidine, 4-(diphenylmethylene)-1,3-dimethyl- CAS No. 54162-29-7

Pyrrolidine, 4-(diphenylmethylene)-1,3-dimethyl-

Cat. No.: B14633013
CAS No.: 54162-29-7
M. Wt: 263.4 g/mol
InChI Key: BJWQRVMAHCTJTG-UHFFFAOYSA-N
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Description

Pyrrolidine, 4-(diphenylmethylene)-1,3-dimethyl- is a complex organic compound characterized by a pyrrolidine ring substituted with diphenylmethylene and two methyl groups. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 4-(diphenylmethylene)-1,3-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina at high temperatures (165-200°C) and pressures (17-21 MPa) . This reaction is carried out in a continuous tube reactor, resulting in the formation of pyrrolidine derivatives.

Industrial Production Methods

Industrial production of pyrrolidine derivatives often involves similar catalytic processes but on a larger scale. The separation and purification of the final product are achieved through multistage purification and distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 4-(diphenylmethylene)-1,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the hydrogen atoms on the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols or amines .

Scientific Research Applications

Pyrrolidine, 4-(diphenylmethylene)-1,3-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic compounds.

    Biology: Plays a role in the study of enzyme inhibitors and receptor antagonists.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Pyrrolidine, 4-(diphenylmethylene)-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the blocking of receptor sites, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolizines: Known for their biological activity and structural similarity to pyrrolidines.

    Pyrrolidine-2-one: Another derivative with significant medicinal properties.

    Pyrrolidine-2,5-diones: Used in various pharmaceutical applications.

Uniqueness

Pyrrolidine, 4-(diphenylmethylene)-1,3-dimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the diphenylmethylene group enhances its ability to interact with biological targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

54162-29-7

Molecular Formula

C19H21N

Molecular Weight

263.4 g/mol

IUPAC Name

3-benzhydrylidene-1,4-dimethylpyrrolidine

InChI

InChI=1S/C19H21N/c1-15-13-20(2)14-18(15)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3

InChI Key

BJWQRVMAHCTJTG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1=C(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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